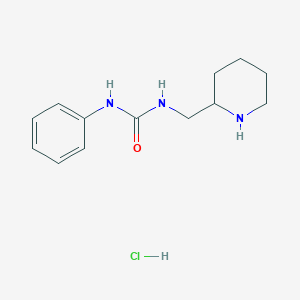

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

CAS No.: 1170061-54-7

Cat. No.: VC3352757

Molecular Formula: C13H20ClN3O

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170061-54-7 |

|---|---|

| Molecular Formula | C13H20ClN3O |

| Molecular Weight | 269.77 g/mol |

| IUPAC Name | 1-phenyl-3-(piperidin-2-ylmethyl)urea;hydrochloride |

| Standard InChI | InChI=1S/C13H19N3O.ClH/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12;/h1-3,6-7,12,14H,4-5,8-10H2,(H2,15,16,17);1H |

| Standard InChI Key | DDDTXJDAVZEIEQ-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)CNC(=O)NC2=CC=CC=C2.Cl |

| Canonical SMILES | C1CCNC(C1)CNC(=O)NC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride consists of a phenyl group attached to a urea linkage, which is further connected to a piperidin-2-ylmethyl group. The compound is crystallized as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

| Property | Value |

|---|---|

| CAS Number | 1170061-54-7 |

| Molecular Formula | C13H20ClN3O |

| Molecular Weight | 269.77 g/mol |

| Appearance | Crystalline solid |

| Primary Use | Research chemical |

| Regulatory Status | For research use only. Not for human or veterinary use |

The molecule's structure features several key components that contribute to its potential biological activity: the phenyl ring provides lipophilicity and potential for π-π interactions with target proteins, the urea moiety serves as both hydrogen bond donor and acceptor, and the piperidine ring offers a basic nitrogen center that becomes protonated at physiological pH.

Physical and Chemical Properties

The physical state of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is typically a white to off-white crystalline solid. As a hydrochloride salt, it demonstrates improved aqueous solubility compared to the free base form. This property is particularly advantageous for biological testing and pharmaceutical formulation development.

The compound contains multiple functional groups that contribute to its chemical behavior:

-

The aromatic phenyl ring

-

The urea carbonyl group (C=O)

-

The secondary amine (NH) connections in the urea linkage

-

The basic nitrogen in the piperidine ring

These functional groups enable the compound to form multiple hydrogen bonds and participate in various intermolecular interactions, which may be crucial for its binding to biological targets.

Synthesis Methodologies

Synthetic Routes

The synthesis of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride typically involves a convergent approach utilizing readily available starting materials. The most common synthetic route employs the reaction between phenyl isocyanate and piperidin-2-ylmethylamine in an appropriate organic solvent, followed by salt formation with hydrochloric acid.

The general synthetic sequence can be outlined as follows:

-

Preparation or commercial acquisition of piperidin-2-ylmethylamine

-

Reaction with phenyl isocyanate to form the urea linkage

-

Treatment with hydrochloric acid to obtain the hydrochloride salt

-

Purification through recrystallization or other suitable methods

This synthetic approach is advantageous due to its relatively straightforward nature and the commercial availability of key starting materials.

Reaction Conditions

The reaction conditions for synthesizing N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride require careful control to ensure optimal yield and purity. Typically, the reaction between phenyl isocyanate and piperidin-2-ylmethylamine is conducted under the following conditions:

-

Temperature: Usually between 0°C and room temperature

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Reaction time: Approximately 2-4 hours until completion

-

Atmosphere: Preferably under inert conditions to prevent side reactions

-

Salt formation: Addition of HCl in diethyl ether or dioxane

The temperature control is particularly important as higher temperatures may lead to unwanted side reactions, while lower temperatures might slow the reaction rate unnecessarily.

Chemical Reactivity

General Reactivity Patterns

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride can participate in various chemical reactions owing to its functional group diversity. The compound can undergo:

-

Oxidation reactions: The piperidine ring can be oxidized at various positions

-

Reduction reactions: The urea carbonyl group may be reduced using strong reducing agents

-

Substitution reactions: The phenyl ring can participate in electrophilic aromatic substitution

-

Salt formation: The basic nitrogen in the piperidine ring enables acid-base reactions

-

Hydrogen bonding: Both the NH groups and carbonyl oxygen can participate in hydrogen bonding networks

These reactivity patterns make the compound versatile for further chemical modifications to develop structurally related derivatives with potentially enhanced biological activities.

Structure Modification Strategies

Structure-modification studies on N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride and related compounds have been conducted to enhance biological activity. Similar to approaches used with other urea-containing molecules, modifications can be made at:

-

The phenyl ring: Introduction of various substituents (halogens, alkyl, alkoxy groups)

-

The piperidine ring: Modifications to ring size or introduction of substituents

-

The methylene bridge: Lengthening or shortening the carbon chain

-

The urea linkage: Replacement with thiourea or other bioisosteres

These structure-modification strategies are informed by similar approaches used in the development of protein tyrosine kinase inhibitors featuring urea or thiourea frameworks, as evidenced by research on related compounds.

Biological Activity and Medicinal Applications

Protein Tyrosine Kinase Inhibition

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride has been investigated for its potential as a protein tyrosine kinase inhibitor. Compounds with similar urea frameworks have demonstrated promising activity in this area, suggesting that this compound may share such properties.

The structural features that contribute to potential tyrosine kinase inhibition include:

-

The urea NH groups that can form hydrogen bonds with the hinge region of kinases

-

The phenyl group that can occupy hydrophobic pockets in the binding site

-

The piperidine ring that may provide additional binding interactions with the target enzyme

Protein tyrosine kinases are important targets for anticancer therapy since they play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival.

Anticancer Applications

In addition to protein tyrosine kinase inhibition, N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride and structurally related compounds have been explored for their broader anticancer properties. Research on related urea-containing compounds has demonstrated cytotoxic activity against various cancer cell lines.

The anticancer activity may be mediated through:

-

Inhibition of specific enzymes involved in cancer cell proliferation

-

Modulation of signal transduction pathways

This is consistent with findings on other urea derivatives that have shown promising results in preclinical cancer models, suggesting that N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride warrants further investigation in this therapeutic area.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride and related compounds is essential for optimizing their biological activities. Based on research with similar compounds, several SAR trends can be identified:

| Structural Element | Modification | Effect on Activity |

|---|---|---|

| Phenyl Ring | Electronic substitution (e.g., halogens, methoxy) | Can enhance binding affinity to target proteins |

| Piperidine Ring | Position of nitrogen | Affects basicity and hydrogen bonding capability |

| Methylene Linker | Length variation | Influences conformational flexibility and binding |

| Urea Moiety | Replacement with thiourea | May alter hydrogen bonding patterns and stability |

These structure-activity relationships are derived from studies on similar compounds featuring the N-substituted urea framework, which have demonstrated varying levels of biological activity depending on the specific modifications.

Comparison with Related Compounds

Urea-Based Kinase Inhibitors

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride shares structural similarities with other urea-based compounds that have shown activity as kinase inhibitors. For example, compounds featuring the N-(2-oxo-1,2-dihydroquinolin-3-ylmethyl)-thiourea framework have been specifically designed as protein tyrosine kinase inhibitors.

The comparison with these related compounds provides valuable insights:

These structural similarities suggest that N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride may exhibit comparable molecular mechanisms of action.

Piperidine-Containing Bioactive Compounds

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. N-(3-chloropropyl)piperidine hydrochloride, for instance, is a commonly used reagent in organic synthesis for the preparation of pharmaceutical intermediates.

The piperidine component in N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride contributes several important properties:

-

A basic nitrogen center that can form salt bridges with acidic residues in target proteins

-

A conformationally restricted ring that can adopt specific spatial arrangements

-

A scaffold that can be further functionalized to optimize activity

These properties are shared with other piperidine-containing compounds that have demonstrated significant biological activities across various therapeutic areas.

Future Research Directions

Structural Optimization

Future research on N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride could focus on structural optimization to enhance its biological activity and pharmacokinetic properties. Potential approaches include:

-

Systematic modification of the phenyl ring with various substituents to improve binding affinity

-

Exploration of stereochemical aspects, particularly at the piperidine C-2 position

-

Introduction of additional functionality to improve solubility and bioavailability

-

Development of prodrug strategies to enhance delivery to specific targets

These optimization efforts could lead to more potent and selective derivatives with improved drug-like properties.

Expanded Biological Evaluation

Given the preliminary findings on the biological activities of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride and related compounds, expanded biological evaluation is warranted. Future studies might include:

-

Comprehensive screening against a broader range of kinases to establish selectivity profiles

-

Evaluation against additional bacterial pathogens beyond Mycobacterium tuberculosis

-

Testing against diverse cancer cell lines to identify specific sensitivities

-

In vivo studies to assess efficacy and pharmacokinetic properties in appropriate animal models

Such expanded biological evaluation would provide a more complete understanding of the compound's therapeutic potential and guide further development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume